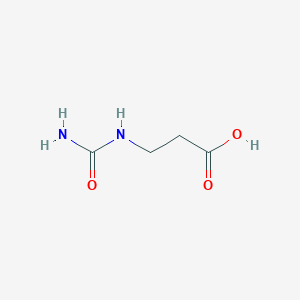

3-Ureidopropionic acid

描述

尿丙酸,也称为 3-尿丙酸或 N-氨基甲酰基-β-丙氨酸,是一种属于脲类有机化合物。脲类以两个通过羰基 (C=O) 官能团连接的胺基为特征。 尿丙酸是尿嘧啶(一种嘧啶核碱)代谢的中间产物 .

准备方法

合成路线和反应条件: 尿丙酸可以通过在受控条件下使β-丙氨酸与尿素反应来合成。该反应通常涉及在催化剂存在下加热β-丙氨酸和尿素,以促进尿基的形成。

工业生产方法: 尿丙酸的工业生产通常涉及使用诸如气相色谱-串联质谱法等先进技术来定量和纯化该化合物 .

反应类型:

氧化: 尿丙酸可以发生氧化反应,导致形成各种氧化衍生物。

还原: 该化合物也可以在特定条件下被还原,以产生还原形式。

取代: 尿丙酸可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂通常用作还原剂。

取代试剂: 卤化剂和亲核试剂通常用于取代反应。

主要形成的产物: 从这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能产生羧酸,而还原可能产生胺。

科学研究应用

Biochemical Role

3-Ureidopropionic acid is an intermediate in the metabolism of uracil, produced by the action of the enzyme dihydropyrimidase on dihydrouracil. It plays a crucial role in amino acid metabolism and has been linked to several metabolic disorders.

Applications in Scientific Research

-

Metabolic Biomarker :

- Potential Diagnostic Tool : Elevated levels of this compound have been observed in patients with mitochondrial diseases and urea cycle disorders, suggesting its potential as a biomarker for these conditions. Research indicates that monitoring its levels could aid in diagnosing metabolic disorders related to uracil metabolism .

-

Neurotoxicity Studies :

- Pathological Accumulation : Studies have shown that excessive accumulation of this compound can lead to neurodegenerative effects due to its inhibition of mitochondrial energy metabolism. This has been particularly noted in cases of 3-ureidopropionase deficiency and severe propionic aciduria, where it contributes to significant neuropathology .

-

Drug Development :

- Enzymatic Interactions : The compound interacts with various enzymes involved in its metabolism, such as beta-ureidopropionase, which converts it into beta-alanine. Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic disorders associated with its accumulation .

-

Inflammatory Response Research :

- Anti-inflammatory Effects : Recent studies have identified ureidopropionic acid as having anti-inflammatory properties, particularly in cellular models stimulated with lipopolysaccharides (LPS). It has been shown to attenuate the expression of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Future Research Directions

Future investigations into this compound should focus on:

- Clinical Applications : Exploring its utility as a biomarker for early diagnosis and monitoring of metabolic disorders.

- Therapeutic Potential : Assessing its role in drug formulations targeting neurological and inflammatory conditions.

- Mechanistic Studies : Further elucidating the pathways involved in its metabolism and interactions with other metabolites and enzymes.

作用机制

The mechanism of action of ureidopropionic acid involves its role as an intermediate in the metabolism of uracil. It is converted to beta-alanine through enzymatic reactions, which are essential for the proper functioning of metabolic pathways. The molecular targets and pathways involved include enzymes such as dihydropyrimidine dehydrogenase and beta-ureidopropionase .

相似化合物的比较

- Beta-ureidoisobutyric acid

- N-carbamoyl-aspartic acid

- N-acetylaspartic acid

Comparison: Ureidopropionic acid is unique in its specific role in the metabolism of uracil. While similar compounds like beta-ureidoisobutyric acid and N-carbamoyl-aspartic acid also participate in metabolic pathways, ureidopropionic acid’s involvement in uracil metabolism distinguishes it from others .

生物活性

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is a significant metabolite in the pyrimidine degradation pathway. This compound has garnered attention due to its role in various biological processes, particularly in relation to metabolic disorders and neurological conditions. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, potential biomarkers for diseases, and findings from recent research.

- Chemical Formula : C₄H₈N₂O₃

- Molecular Weight : 132.12 g/mol

- Classification : Urea derivative of beta-alanine

This compound is produced as a breakdown product of dihydrouracil, catalyzed by the enzyme dihydropyrimidase. It is further metabolized into beta-alanine by beta-ureidopropionase. Elevated levels of this metabolite are often observed in individuals with certain metabolic disorders, particularly those involving pyrimidine metabolism.

Metabolic Role and Pathways

This compound plays a crucial role in uracil metabolism. It serves as an intermediate in the breakdown of uracil, which is vital for nucleic acid synthesis and cellular energy production. The enzymatic pathways involved include:

- Dihydropyrimidase : Converts dihydrouracil to this compound.

- Beta-ureidopropionase : Further metabolizes this compound to beta-alanine.

This compound's accumulation can indicate deficiencies in these enzymes, leading to metabolic disorders such as beta-ureidopropionase deficiency and propionic acidemia.

Potential Biomarker for Metabolic Disorders

Research indicates that this compound may serve as a biomarker for various metabolic disorders:

- Mitochondrial Diseases : Elevated levels have been detected in urine samples from patients with mitochondrial diseases.

- Urea Cycle Disorders : Similarly, increased concentrations are noted in individuals with urea cycle disorders, suggesting its potential role in diagnostic processes .

Neurological Implications

Studies have demonstrated that this compound can act as an endogenous neurotoxin:

- Neurotoxicity : Research has shown that exposure to this metabolite can lead to neuronal damage through mechanisms involving mitochondrial dysfunction and excitotoxicity. Specifically, it inhibits mitochondrial energy metabolism and increases reactive oxygen species production, contributing to neurodegenerative processes .

Case Studies and Research Findings

- Case Study on Neuropathology :

- Predictive Capacity in Infants :

Research Data Table

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound:

- Diagnostic Applications : Investigating its specificity and sensitivity as a biomarker for various metabolic disorders.

- Therapeutic Potential : Understanding its role in neuroprotection or neurotoxicity could lead to novel therapeutic strategies for related conditions.

化学反应分析

Degradation to β-Alanine

3-UPA is further metabolized by β-ureidopropionase (EC 3.5.1.6, gene UPB1) into β-alanine, ammonia, and CO₂:

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Cofactor | Mg²⁺ (10 mM) |

| Kinetic constant (Km) | 125 mM (3-UPA) |

Deficiency in β-ureidopropionase leads to pathological accumulation of 3-UPA, associated with neurotoxicity and mitochondrial dysfunction .

Carbodiimide-Mediated Coupling

3-UPA participates in peptide synthesis via carbodiimide coupling (e.g., EDC/HOBt system):

Example Synthesis :

-

Reagents : 3-UPA (1.12 mmol), 1-hydroxybenzotriazole (HOBt), EDC, DIPEA in DMF.

-

Conditions : 0°C to room temperature, 16 h.

Ureido Functionalization

In alkaline conditions, 3-UPA undergoes transamidation via isocyanic acid intermediates, enabling ureido group transfer :

Key Observations :

-

Reaction efficiency depends on temperature (optimal: 90°C) and urea:amine molar ratio (12:1) .

-

Competing hydrolysis is minimized under anhydrous conditions .

Thermal Decomposition

3-UPA decomposes at elevated temperatures (170–175°C), forming β-alanine and CO₂ :

| Property | Value |

|---|---|

| Melting point | 170–175°C (decomposes) |

| pKa | 4.99 (carboxylic acid) |

Oxidative Stress Induction

In neuronal cells, 3-UPA inhibits mitochondrial complex V (ATP synthase), leading to reactive oxygen species (ROS) accumulation and calcium dysregulation :

Protective Agents :

-

α-Tocopherol (ROS scavenger): Reduces neurodegeneration by 40% .

-

MK-801 (NMDA antagonist): Blocks excitotoxic calcium influx .

Comparative Analysis of Key Reactions

| Reaction Type | Conditions | Products | Biological Impact |

|---|---|---|---|

| Enzymatic hydrolysis | pH 8.0, Mg²⁺ | β-Alanine, CO₂, NH₃ | Essential for amino acid metabolism |

| Carbodiimide coupling | EDC/HOBt, DMF, 0–25°C | Amide derivatives | Enables peptide synthesis |

| Thermal decomposition | 170–175°C | β-Alanine, CO₂, NH₃ | Industrial synthesis routes |

常见问题

Basic Research Questions

Q. What is the metabolic role of 3-Ureidopropionic acid in uracil catabolism?

- Methodological Answer : this compound is a key intermediate in uracil degradation, produced via dihydropyrimidinase-catalyzed hydrolysis of dihydrouracil. It is further metabolized by β-ureidopropionase to β-alanine, a critical step in pyrimidine metabolism. Researchers studying its role should validate enzyme activity using HPLC or mass spectrometry to quantify intermediates in biological samples (e.g., plasma or cell lysates) .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

- Methodological Answer : Mass spectrometry (MS) is the gold standard due to its sensitivity. For example, QCxMS methods can detect molecular ion peaks and fragment patterns specific to this compound, as demonstrated in metabolomic studies . Alternative methods include HPLC coupled with UV detection, though MS offers superior specificity for low-concentration samples.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Stock solutions in DMSO (e.g., 10 mM) should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For in vivo studies, ensure formulations are prepared fresh using sterile saline and biocompatible solvents like PEG300 to avoid precipitation .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in experimental setups?

- Methodological Answer : Solubility in aqueous buffers is limited (~125 mg/mL in DMSO). For in vitro studies, dissolve the compound in DMSO with brief sonication (37°C water bath) and dilute to working concentrations using buffered solutions. For in vivo administration, optimize solvent mixtures (e.g., DMSO:PEG300:Tween 80:saline at 5:40:5:50 ratio) to maintain solubility and biocompatibility .

Q. What strategies resolve contradictions in data on β-ureidopropionase kinetics across studies?

- Methodological Answer : Discrepancies in enzyme kinetics (e.g., Km values) may arise from assay conditions (pH, temperature) or substrate purity. Standardize protocols by:

- Using recombinant enzymes with validated activity.

- Including internal controls (e.g., spiked β-alanine).

- Cross-referencing with metabolomic databases (HMDB, MassBank) for fragment pattern validation .

Q. How does β-ureidopropionase deficiency impact this compound accumulation, and what experimental models are appropriate to study this?

- Methodological Answer : Deficiency leads to elevated this compound levels, linked to 5-fluorouracil toxicity. Use knockout murine models or patient-derived fibroblasts to study metabolic flux. Quantify intermediates via LC-MS/MS and correlate with clinical markers (e.g., plasma ammonia levels). Validate findings using CRISPR-Cas9 gene-editing controls .

Q. What methodological considerations ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Purity : Verify compound purity (>98%) via COA and SDS documentation .

- Data Transparency : Publish raw chromatograms, MS spectra, and experimental parameters (e.g., solvent ratios, incubation times) in supplementary materials .

- Replication : Use triplicate assays and independent cell lines/animal cohorts to confirm results .

Q. Experimental Design & Data Interpretation

Q. How to design a study investigating this compound’s role in neuroprotection or toxicity?

- Methodological Answer :

- In vitro : Expose neuronal cell lines (e.g., SH-SY5Y) to varying concentrations of this compound and assess viability (MTT assay) and oxidative stress markers (ROS, glutathione levels).

- In vivo : Administer the compound to rodent models and perform histopathology (e.g., hippocampal neuron staining). Include β-alanine supplementation as a control to isolate metabolic effects .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. For metabolomic data, apply multivariate analysis (PCA or PLS-DA) to identify correlated pathways. Report confidence intervals and effect sizes to enhance rigor .

Q. Integration with Existing Literature

Q. How to reconcile conflicting reports on this compound’s association with oxidative stress?

- Methodological Answer : Contradictions may stem from cell type-specific responses or assay sensitivity. Conduct a meta-analysis of published datasets, focusing on shared protocols (e.g., ROS detection kits). Validate findings using orthogonal methods (e.g., Seahorse assay for mitochondrial respiration) .

属性

IUPAC Name |

3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJWCHRYRHKBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196771 | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

20.9 mg/mL | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-88-4 | |

| Record name | N-Carbamoyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-UREIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24QL9BQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。